C 021 dihydrochlorure

Vue d'ensemble

Description

Le chlorhydrate de C 021 est un antagoniste puissant du récepteur 4 de la chimiokine CC (CCR4). Ce composé est connu pour sa capacité à inhiber la chimiotaxie fonctionnelle dans les modèles humains et murins. Il a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de l'immunologie et de l'inflammation .

Applications De Recherche Scientifique

C 021 dihydrochloride has a wide range of scientific research applications, including:

Immunology: It is used to study the role of CCR4 in immune responses.

Inflammation: It is used to investigate the mechanisms of inflammation and potential therapeutic targets.

Cancer Research: It is used to study the role of CCR4 in cancer progression and metastasis.

Drug Development: It is used as a lead compound for the development of new therapeutic agents

Mécanisme D'action

Target of Action

C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor-4 (CCR4) . CCR4 is a G protein-coupled receptor that plays a crucial role in the development and function of the immune system .

Mode of Action

C 021 dihydrochloride interacts with its target, CCR4, by inhibiting functional chemotaxis in both humans and mice . This means it prevents the movement of cells in response to chemical signals. The IC50 values, which represent the concentration of the compound required to inhibit chemotaxis by 50%, are 140 nM for humans and 39 nM for mice . Furthermore, C 021 dihydrochloride effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM .

Result of Action

The molecular and cellular effects of C 021 dihydrochloride’s action primarily involve the inhibition of chemotaxis in cells expressing the CCR4 receptor . This can impact various immune responses, as chemotaxis is a key process in the movement of cells towards sites of inflammation or injury.

Analyse Biochimique

Biochemical Properties

C 021 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the CCR4 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, to sites of inflammation. By blocking CCR4, C 021 dihydrochloride can modulate immune responses and reduce inflammation. The compound interacts with several biomolecules, including the chemokine ligand CCL22. It effectively prevents CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM . This interaction highlights the compound’s potency in inhibiting chemotactic responses.

Cellular Effects

C 021 dihydrochloride has significant effects on various cell types and cellular processes. In immune cells, particularly T cells and macrophages, the compound inhibits chemotaxis, thereby reducing the migration of these cells to inflammatory sites . This inhibition can lead to decreased inflammation and modulation of immune responses. Additionally, C 021 dihydrochloride influences cell signaling pathways by blocking the activation of CCR4, which is involved in the signaling cascade that promotes cell migration and activation . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes involved in inflammatory responses.

Molecular Mechanism

The molecular mechanism of C 021 dihydrochloride involves its binding to the CCR4 receptor, thereby preventing the receptor’s interaction with its natural ligands, such as CCL22 . This binding inhibits the downstream signaling pathways that are typically activated by CCR4, including the activation of G proteins and subsequent intracellular signaling cascades. By blocking these pathways, C 021 dihydrochloride effectively reduces chemotaxis and immune cell activation. The compound’s ability to inhibit enzyme activity and alter gene expression further contributes to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C 021 dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that C 021 dihydrochloride remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, the compound’s inhibitory effects on chemotaxis and immune cell activation can persist, although prolonged exposure may lead to adaptive responses in cells. In vitro and in vivo studies have demonstrated that C 021 dihydrochloride can maintain its efficacy in reducing inflammation and modulating immune responses over extended periods.

Dosage Effects in Animal Models

The effects of C 021 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits chemotaxis and reduces inflammation without causing significant adverse effects . At higher doses, C 021 dihydrochloride may exhibit toxic effects, including potential impacts on liver function and overall cellular health. Studies in murine models have shown that a dosage of 1 mg/kg administered intraperitoneally daily for three days significantly reduces microgliosis and the pERK1/2 to tERK1/2 ratio . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

C 021 dihydrochloride is involved in several metabolic pathways, particularly those related to its degradation and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes oxidative metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of C 021 dihydrochloride, leading to its breakdown and eventual excretion. The compound’s interaction with metabolic enzymes can influence its overall efficacy and duration of action. Additionally, C 021 dihydrochloride can affect metabolic flux and metabolite levels, further impacting its pharmacokinetic properties.

Transport and Distribution

The transport and distribution of C 021 dihydrochloride within cells and tissues are essential for its therapeutic effects. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, C 021 dihydrochloride can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on CCR4. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall therapeutic potential.

Subcellular Localization

C 021 dihydrochloride’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CCR4 and other biomolecules . Targeting signals and post-translational modifications may direct C 021 dihydrochloride to specific cellular compartments, enhancing its inhibitory effects on chemotaxis and immune cell activation. The compound’s localization within subcellular compartments can also influence its stability and degradation, further impacting its overall efficacy.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de C 021 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. Les étapes clés comprennent:

Formation du noyau quinazolinique: Ceci est généralement réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Fonctionnalisation: Le noyau quinazolinique est ensuite fonctionnalisé avec divers substituants pour obtenir les propriétés chimiques souhaitées.

Conversion finale: La dernière étape implique la conversion du composé intermédiaire en chlorhydrate de C 021 par une réaction avec de l'acide chlorhydrique

Méthodes de production industrielle

La production industrielle du chlorhydrate de C 021 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique:

Optimisation des conditions de réaction: Assurer un rendement élevé et une pureté du produit final.

Utilisation de réactifs de qualité industrielle: Pour assurer la rentabilité et l'évolutivité.

Purification: Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de C 021 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction: Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre

Réactifs et conditions courants

Oxydation: Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.

Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation produisent généralement des dérivés oxydés, tandis que les réactions de réduction produisent des dérivés réduits .

Applications de la recherche scientifique

Le chlorhydrate de C 021 a une large gamme d'applications de recherche scientifique, notamment:

Immunologie: Il est utilisé pour étudier le rôle du CCR4 dans les réponses immunitaires.

Inflammation: Il est utilisé pour étudier les mécanismes de l'inflammation et les cibles thérapeutiques potentielles.

Recherche sur le cancer: Il est utilisé pour étudier le rôle du CCR4 dans la progression du cancer et les métastases.

Développement de médicaments: Il est utilisé comme composé de tête pour le développement de nouveaux agents thérapeutiques

Mécanisme d'action

Le chlorhydrate de C 021 exerce ses effets en se liant au récepteur CCR4, inhibant ainsi sa fonction. Cela empêche le récepteur d'interagir avec ses ligands naturels, tels que CCL22, et inhibe par la suite les voies de signalisation en aval impliquées dans la chimiotaxie et l'inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

- CTK7A

- HIF-2α-IN-8

- Dihydrochlorure de tilorone

- Sulfate de glucosamine

- HIF1-IN-3

Unicité

Le chlorhydrate de C 021 est unique par sa forte puissance et sa sélectivité pour le récepteur CCR4. Cela en fait un outil précieux pour étudier le rôle spécifique du CCR4 dans divers processus biologiques et pour développer des thérapies ciblées .

Propriétés

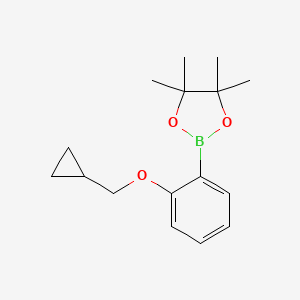

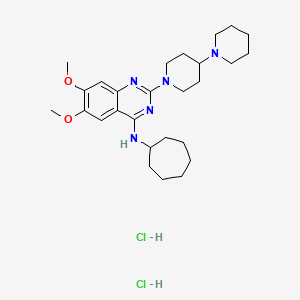

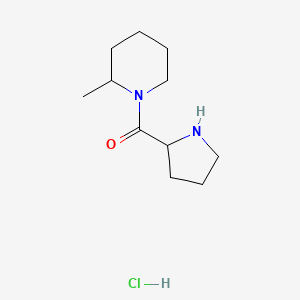

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?

A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-N-[[(3S,6R)-6-[(3S,4R,6S)-6-amino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide](/img/structure/B1456555.png)

![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)